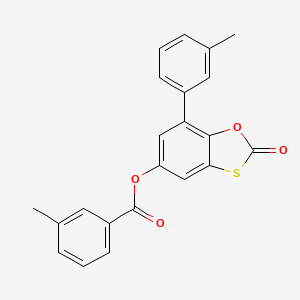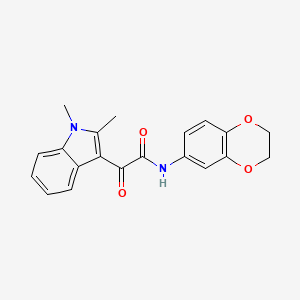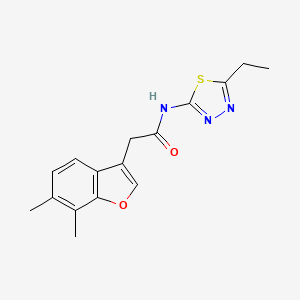
N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring system substituted with a 2,5-dichlorophenyl group and a carboxamide functional group. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.
Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor, such as 2,5-dichlorobenzoyl chloride, in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine, such as ammonia or an amine derivative, under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles or electrophiles, such as alkyl halides or organometallic reagents, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Benzothiophene derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2,5-Dichlorophenyl)succinamic acid: This compound shares the 2,5-dichlorophenyl group but has a different core structure.
N-(2,5-Dichlorophenyl)acetamide: Similar in having the 2,5-dichlorophenyl group but differs in the amide linkage and core structure.
Uniqueness: N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzothiophene ring system may enhance its stability, reactivity, and potential biological activities.
Properties
Molecular Formula |
C15H13Cl2NOS |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H13Cl2NOS/c16-9-5-6-12(17)13(7-9)18-15(19)11-8-20-14-4-2-1-3-10(11)14/h5-8H,1-4H2,(H,18,19) |
InChI Key |
DILGUDBUPIIFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B11412478.png)
![1-(4-fluorophenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11412486.png)
![6-(2-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11412489.png)
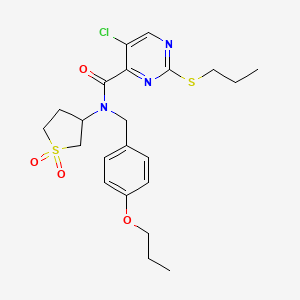
![2-benzyl-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11412493.png)
![N-(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide](/img/structure/B11412494.png)
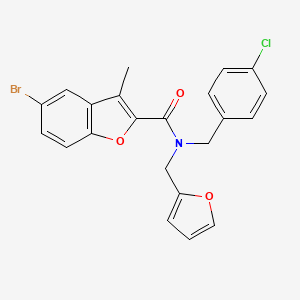
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412507.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412511.png)
![ethyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11412519.png)
![Dimethyl {5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11412522.png)
